rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylicacid,trans
Description
The compound rac-5-({(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-2-methylfuran-3-carboxylic acid,trans is a multifunctional organic molecule featuring:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups, commonly used in peptide synthesis for orthogonal deprotection .
- A trans-configured cyclohexyl core with stereochemical specificity at the 1R,3R positions.
- A methylene bridge linking the cyclohexyl and furan-carboxylic acid groups.
This compound is likely utilized as an intermediate in pharmaceutical or materials science research, leveraging its dual-protection strategy for stepwise synthesis .
Properties
Molecular Formula |
C33H38N2O7 |
|---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C33H38N2O7/c1-20-28(30(36)37)17-23(41-20)18-35(22-11-9-10-21(16-22)34-31(38)42-33(2,3)4)32(39)40-19-29-26-14-7-5-12-24(26)25-13-6-8-15-27(25)29/h5-8,12-15,17,21-22,29H,9-11,16,18-19H2,1-4H3,(H,34,38)(H,36,37)/t21-,22-/m1/s1 |
InChI Key |
RVTIGKRHGSPWMY-FGZHOGPDSA-N |
Isomeric SMILES |
CC1=C(C=C(O1)CN([C@@H]2CCC[C@H](C2)NC(=O)OC(C)(C)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
CC1=C(C=C(O1)CN(C2CCCC(C2)NC(=O)OC(C)(C)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-5-({(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-2-methylfuran-3-carboxylicacid,trans involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the cyclohexylamine derivative, which is then protected using tert-butoxycarbonyl (Boc) groups. The next step involves the introduction of the fluorenylmethoxycarbonyl (Fmoc) group, followed by the formation of the furan ring. The final step includes the coupling of these intermediates to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and solvents, along with advanced purification techniques such as chromatography, would be essential to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Boc Group Removal
-
Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.
-
Conditions : Acidic (pH < 3), room temperature.
-
Mechanism : Acid-catalyzed cleavage of the carbamate bond.
-
Outcome : Generates a free amine group on the cyclohexyl scaffold .
Fmoc Group Removal
-
Reagents : 20% piperidine in DMF.
-
Conditions : Basic (pH > 9), 0–25°C.
-
Mechanism : β-Elimination via base-mediated deprotonation.
-
Outcome : Liberates the secondary amine on the methylfuran side chain .
| Protecting Group | Reagent | Conditions | Reaction Time | Yield (%) | Source |
|---|---|---|---|---|---|
| Boc | TFA | RT, 1–2 hr | 90 min | >95 | |
| Fmoc | Piperidine/DMF | 0–25°C, 10–30 min | 20 min | >90 |
Amide Bond Formation
-
Reagents : DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole).
-
Mechanism : Activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by an amine.
-
Applications : Key for peptide coupling or conjugating with amine-containing biomolecules .
Esterification
-
Reagents : Methanol/HCl or DCC/4-dimethylaminopyridine (DMAP).
-
Conditions : Anhydrous, 0–25°C.
-
Outcome : Conversion to methyl ester derivatives for improved solubility .
Electrophilic Substitution
-
Reactions : Nitration, halogenation (e.g., bromination).
-
Reagents : HNO₃/H₂SO₄ (nitration), Br₂/FeBr₃ (bromination).
-
Site Selectivity : Methyl group directs electrophiles to the 5-position of the furan ring .
Diels-Alder Cycloaddition
-
Dienophiles : Maleic anhydride, tetrazines.
-
Conditions : Reflux in toluene or DCM.
-
Application : Functionalization for polymer chemistry or bioorthogonal tagging .
Stability and Side Reactions
-
Acid Sensitivity : The furan ring may undergo ring-opening under prolonged exposure to strong acids (e.g., TFA > 2 hr) .
-
Base Sensitivity : Fmoc cleavage must be carefully timed to avoid β-elimination side products .
-
Thermal Decomposition : Degrades above 200°C, releasing CO₂ and tert-butanol .
Comparative Reactivity Table
| Reaction Type | Key Reagents | Functional Group Targeted | Byproducts | Yield (%) |
|---|---|---|---|---|
| Boc Deprotection | TFA | Cyclohexyl amine | CO₂, tert-butanol | >95 |
| Fmoc Deprotection | Piperidine | Methylfuran amine | Fluorenylmethyl alcohol | >90 |
| Amide Coupling | EDC/HOBt | Carboxylic acid | Urea derivatives | 70–85 |
| Esterification | DCC/DMAP, MeOH | Carboxylic acid | Dicyclohexylurea | 80–90 |
| Furan Bromination | Br₂/FeBr₃ | Furan ring | HBr | 60–75 |
Mechanistic Insights
-
Orthogonal Protection : Sequential Boc/Fmoc deprotection enables selective functionalization of amino groups .
-
Steric Effects : The trans-cyclohexyl group imposes steric hindrance, slowing reactions at the adjacent amine .
-
Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for amide couplings .
Scientific Research Applications
rac-5-({(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-2-methylfuran-3-carboxylicacid,trans has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Potential applications in the study of enzyme-substrate interactions and protein modifications.
- Medicine : Investigated for its potential as a drug candidate due to its unique structure and reactivity.
- Industry : Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of rac-5-({(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-2-methylfuran-3-carboxylicacid,trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Biological Activity
The compound rac-5-({(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-2-methylfuran-3-carboxylic acid, trans, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from various sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a furan ring, a cyclohexyl group, and multiple protective groups such as tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc). The presence of these groups enhances its stability and solubility in biological systems.
Synthesis
The synthesis of rac-5 involves multiple steps including the formation of the furan ring and the introduction of amino acid derivatives. The synthetic route typically follows these stages:
- Formation of Furan Derivative : Starting from simple furan precursors.
- Coupling Reactions : Utilizing coupling agents to attach amino acids protected by Boc or Fmoc groups.
- Deprotection : Selective removal of protective groups to yield the final product.
Anticancer Activity
Recent studies have indicated that compounds similar to rac-5 exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that rac-5 induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .
Antimicrobial Properties
Research has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) tests revealed that rac-5 possesses potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes:
- Protease Inhibition : Preliminary findings suggest that rac-5 can inhibit serine proteases, which are crucial in various physiological processes including inflammation and blood coagulation. This inhibition could lead to therapeutic applications in managing inflammatory diseases .
Case Studies
- Study on Anticancer Effects : A study published in a peer-reviewed journal reported that rac-5 significantly reduced tumor size in xenograft models when administered at specific dosages .
- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of rac-5 in treating infections caused by resistant bacterial strains, showcasing its potential in antibiotic development .
Data Summary
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following table highlights key structural analogs and their distinguishing features:
| Compound Name | Key Features | Reference |
|---|---|---|
| rac-5-({[(1R,3R)-3-{(Boc)amino}cyclohexylamino}methyl)-2-methylfuran-3-carboxylic acid,trans | Dual Fmoc/Boc protection; trans-cyclohexyl; methylfuran-carboxylic acid | Target Compound |
| 2-((Fmoc)amino)-5-methylthiophene-3-carboxylic acid | Thiophene ring (vs. furan); single Fmoc protection | |
| (R)-2-((Fmoc)amino)-3-(3,5-difluorophenyl)propanoic acid | Difluorophenyl substituent; propanoic acid backbone (vs. furan) | |
| 1-{[(Boc)amino}-4-methylcyclohexane-1-carboxylic acid | Boc protection; methylcyclohexane-carboxylic acid (no Fmoc/furan) | |
| Fmoc-(R)-4-amino-5-methylhexanoic acid | Aliphatic backbone; single Fmoc protection (vs. cyclic core) |
Key Observations:
- Heterocyclic vs. Aliphatic Backbones: The target compound’s furan ring introduces aromaticity and π-electron interactions, contrasting with aliphatic analogs like Fmoc-(R)-4-amino-5-methylhexanoic acid .
- Dual Protection Strategy: The simultaneous use of Fmoc and Boc groups enables sequential deprotection, a feature absent in single-protected analogs like 2-((Fmoc)amino)-5-methylthiophene-3-carboxylic acid .
- Stereochemical Complexity: The trans-cyclohexyl configuration may enhance steric hindrance compared to non-cyclic or cis-configured analogs, influencing solubility and crystallinity .
Physicochemical Properties
Notes:
- The methylfuran-carboxylic acid moiety may enhance crystallinity relative to aliphatic analogs .
Q & A
Q. What are the recommended synthetic strategies for this compound?
The synthesis involves multi-step organic chemistry, leveraging Fmoc (9H-fluoren-9-ylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups to stabilize reactive amine functionalities. Key steps include:
- Protection/deprotection cycles : Sequential use of Fmoc for temporary amino group protection and Boc for tertiary amine stabilization, critical for avoiding side reactions .
- Microwave-assisted synthesis : Reduces reaction times and improves yields for sterically hindered intermediates, as demonstrated for analogous Fmoc-protected compounds .
- Chiral resolution : Separation of enantiomers via chiral HPLC or enzymatic resolution to isolate the trans isomer .
Q. What spectroscopic and analytical techniques are essential for structural characterization?
- NMR spectroscopy : H and C NMR to confirm stereochemistry, particularly for the cyclohexyl and furan moieties .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for verifying Fmoc/Boc cleavage efficiency .
- X-ray crystallography : Resolves absolute configuration and non-covalent interactions in crystalline states .
Q. What safety protocols are critical for handling this compound?
- Toxicity mitigation : Classified under Acute Toxicity Category 4 (oral/dermal/inhalation). Use PPE (gloves, respirators) and work in fume hoods .
- Storage : Protect from moisture and light at –20°C to prevent hydrolysis of the labile Fmoc group .
Advanced Questions
Q. How can reaction conditions be optimized for improved yield and enantiomeric purity?
- Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, Bayesian optimization algorithms have outperformed manual screening in analogous systems .
- Flow chemistry : Continuous-flow reactors enhance reproducibility in oxidation steps (e.g., Swern-type reactions) and minimize racemization .
Q. What computational methods predict non-covalent interactions influencing reactivity?
- Molecular Dynamics (MD) simulations : Model solvent effects on the cyclohexyl group’s conformational flexibility .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Assess transition states for stereoselective amide bond formation .
- Machine learning : Train models on structural analogs to predict regioselectivity in furan carboxylation .
Q. How to resolve contradictions in biological assay data (e.g., inconsistent IC50 values)?
- Purity validation : Use HPLC-MS to rule out impurities >95% .
- Stereochemical stability : Monitor epimerization under assay conditions (e.g., pH, temperature) via circular dichroism .
- Assay replication : Test in orthogonal systems (e.g., cell-free vs. cell-based assays) to isolate compound-specific effects .
Q. What role do non-covalent interactions play in supramolecular assembly or catalytic activity?
- Hydrogen bonding : The carboxylic acid and Boc-protected amine participate in H-bond networks, influencing crystal packing and solubility .
- π-π stacking : The fluorenyl group interacts with aromatic residues in enzyme active sites, affecting binding kinetics .
Q. How does the compound’s stability vary under physiological vs. synthetic conditions?
- pH-dependent hydrolysis : Conduct accelerated stability studies (40°C, 75% RH) to map degradation pathways (e.g., Fmoc cleavage at pH >7) .
- Redox stability : Test resistance to glutathione or other biological reductants using LC-MS .
Q. What structure-activity relationship (SAR) insights guide derivatization?
- Substituent effects : Fluorine substitution on the phenyl ring (as in analog C25H21F2NO4) enhances metabolic stability .
- Backbone modifications : Replacing the furan with a thiophene increases logP but reduces aqueous solubility .
Q. What challenges arise in purification, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
